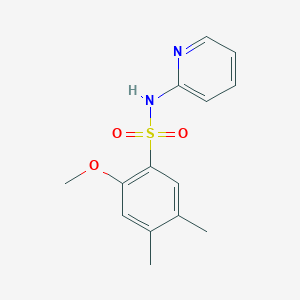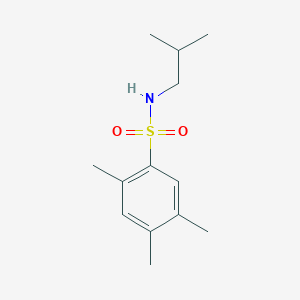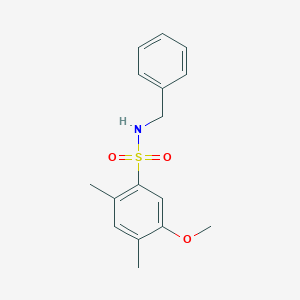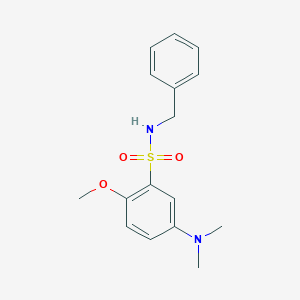![molecular formula C19H25NO4S B272644 4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)
4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine is a chemical compound that belongs to the family of sulfonylmorpholine derivatives. It is a white to off-white powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. This compound has been widely studied in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and biotechnology.
Mechanism of Action
The mechanism of action of 4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the replication of certain viruses, such as influenza and herpes simplex virus.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied and depend on the specific application. In medicinal chemistry, this compound has been shown to reduce inflammation, induce apoptosis in cancer cells, and inhibit viral replication. In material science, it has been used as a fluorescent probe for imaging biological systems. Its effects on biochemical and physiological systems are still being studied, and further research is needed to fully understand its potential applications.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine in lab experiments is its high purity and solubility in organic solvents. This makes it easy to handle and use in various applications. However, one limitation is its relatively high cost compared to other compounds. Additionally, its potential toxicity and side effects need to be carefully studied before using it in vivo.
Future Directions
There are many potential future directions for the study of 4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine. Some possible areas of research include:
1. Further studies on its anti-inflammatory and anti-cancer properties, with a focus on identifying the specific mechanisms of action.
2. Development of new fluorescent probes based on the structure of this compound for imaging biological systems.
3. Investigation of its potential as a drug delivery agent, due to its solubility in organic solvents and ability to target specific enzymes and signaling pathways.
4. Exploration of its potential as a material for use in electronic and optoelectronic devices, due to its unique optical and electronic properties.
Conclusion
In conclusion, this compound is a versatile and promising chemical compound that has many potential applications in scientific research. Its synthesis method has been optimized to improve yield and purity, and its mechanism of action is still being studied. Its advantages and limitations for lab experiments must be carefully considered, and further research is needed to fully understand its potential applications.
Synthesis Methods
The synthesis of 4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine involves the reaction of 4-bromo-1-naphthol with pentyloxyamine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with morpholine and a sulfonyl chloride, such as p-toluenesulfonyl chloride, to yield the final product. This synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
The potential applications of 4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine in scientific research are diverse. One of the most promising areas of application is in medicinal chemistry, where this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.
properties
Molecular Formula |
C19H25NO4S |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
4-(4-pentoxynaphthalen-1-yl)sulfonylmorpholine |
InChI |
InChI=1S/C19H25NO4S/c1-2-3-6-13-24-18-9-10-19(17-8-5-4-7-16(17)18)25(21,22)20-11-14-23-15-12-20/h4-5,7-10H,2-3,6,11-15H2,1H3 |
InChI Key |
BWAVIBBZRHYYBL-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCOCC3 |
Canonical SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)


